Cas no 149505-99-7 (Boc-4-(3-aminophenyl)butanoic Acid)
Boc-4-(3-aminophenyl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-[3-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)phenyl]butanoic a cid
- Boc-4-(3-aminophenyl)butanoic acid
- BOC-4-(4-AMINOPHENYL)BUTANOIC ACID
- AKOS016344421
- 4-{3-[(tert-butoxycarbonyl)amino]phenyl}butanoic acid
- 4-(3-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid
- SCHEMBL7378493
- EN300-1881472
- 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
- 149505-99-7
- 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid
- Boc-4-(3-aminophenyl)butanoic Acid
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- MDL: MFCD02682315
- Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18)
- InChI Key: QWKOUTCNYOGNAK-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=CC(=C1)CCCC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.14705815g/mol
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.6Ų
Boc-4-(3-aminophenyl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B025645-25mg |
Boc-4-(3-aminophenyl)butanoic Acid |
149505-99-7 | 25mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B025645-50mg |
Boc-4-(3-aminophenyl)butanoic Acid |
149505-99-7 | 50mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-1881472-0.05g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 0.05g |
$383.0 | 2023-09-18 | ||
| Enamine | EN300-1881472-0.1g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 0.1g |
$402.0 | 2023-09-18 | ||
| Enamine | EN300-1881472-0.25g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 0.25g |
$420.0 | 2023-09-18 | ||
| Enamine | EN300-1881472-0.5g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 0.5g |
$438.0 | 2023-09-18 | ||
| Enamine | EN300-1881472-1.0g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1881472-2.5g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 2.5g |
$894.0 | 2023-09-18 | ||
| Enamine | EN300-1881472-5.0g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1881472-10.0g |
4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid |
149505-99-7 | 10g |
$4236.0 | 2023-06-01 |
Boc-4-(3-aminophenyl)butanoic Acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Boc-4-(3-aminophenyl)butanoic Acid
Comprehensive Overview of Boc-4-(3-aminophenyl)butanoic Acid (CAS No. 149505-99-7): Properties, Applications, and Industry Insights
Boc-4-(3-aminophenyl)butanoic Acid (CAS No. 149505-99-7) is a specialized Boc-protected amino acid derivative widely utilized in pharmaceutical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality, enabling selective reactions in peptide synthesis and drug development. Its molecular structure combines a phenyl ring with an aminophenyl substituent, making it a versatile intermediate for designing bioactive molecules.
In recent years, the demand for Boc-protected building blocks like Boc-4-(3-aminophenyl)butanoic Acid has surged due to their critical role in peptide-based therapeutics and small-molecule drug discovery. Researchers frequently search for "Boc-4-(3-aminophenyl)butanoic Acid solubility" or "CAS 149505-99-7 synthesis protocol," reflecting its practical challenges and synthetic relevance. The compound’s carboxylic acid group further enhances its utility in conjugation reactions, particularly in linker chemistry for antibody-drug conjugates (ADCs).
From an industrial perspective, 149505-99-7 aligns with the growing trend toward green chemistry and sustainable synthesis. Innovations in catalytic protection/deprotection methods have optimized its production, reducing waste and improving yields. Additionally, its application in proteolysis-targeting chimeras (PROTACs) has garnered attention, as these molecules revolutionize targeted protein degradation therapies. Searches like "Boc-4-(3-aminophenyl)butanoic Acid price" or "supplier CAS 149505-99-7" highlight its commercial significance.
Analytical characterization of Boc-4-(3-aminophenyl)butanoic Acid typically involves HPLC purity testing and NMR spectroscopy, ensuring compliance with stringent pharmaceutical-grade standards. Stability studies under varying pH and temperature conditions are also critical, as degradation pathways may impact its efficacy in long-term storage. These factors contribute to its reliability in high-throughput screening and combinatorial chemistry.
Looking ahead, the compound’s adaptability in bioconjugation and material science positions it as a key player in emerging fields like nanomedicine. Its compatibility with solid-phase peptide synthesis (SPPS) further underscores its value in academic and industrial labs. As the scientific community explores "Boc-4-(3-aminophenyl)butanoic Acid analogs" and "CAS 149505-99-7 safety data," this molecule continues to bridge gaps between synthetic chemistry and biomedical innovation.
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